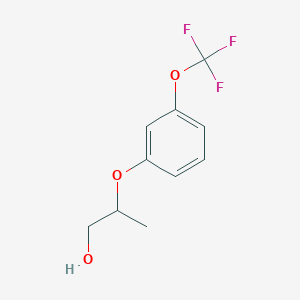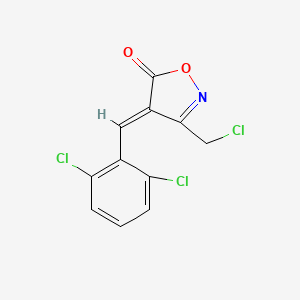![molecular formula C10H7ClF2O2 B13726988 (E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)
(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(E)-(Chlorodifluoromethyl)cinnamic acid is a derivative of cinnamic acid, characterized by the presence of a chlorodifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(E)-(chlorodifluoromethyl)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with cinnamic acid as the core structure.
Halogenation: The introduction of the chlorodifluoromethyl group can be achieved through halogenation reactions. This involves the use of reagents such as chlorodifluoromethane in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the chlorodifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of 3-(E)-(chlorodifluoromethyl)cinnamic acid may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(E)-(Chlorodifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorodifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Compounds with various functional groups replacing the chlorodifluoromethyl group.
Scientific Research Applications
3-(E)-(Chlorodifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(E)-(chlorodifluoromethyl)cinnamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, known for its antimicrobial and antioxidant properties.
Ferulic Acid: A derivative with additional methoxy and hydroxyl groups, known for its antioxidant activity.
p-Coumaric Acid: Another derivative with a hydroxyl group, used in various biological studies.
Uniqueness: 3-(E)-(Chlorodifluoromethyl)cinnamic acid is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7ClF2O2 |
|---|---|
Molecular Weight |
232.61 g/mol |
IUPAC Name |
(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7ClF2O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ |
InChI Key |
KDACBACYAZDCHP-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)Cl)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


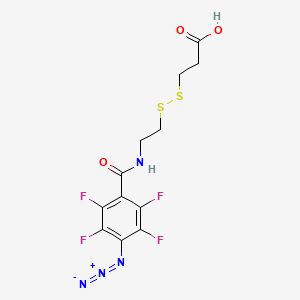
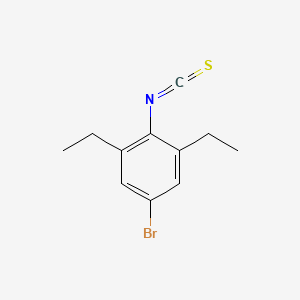
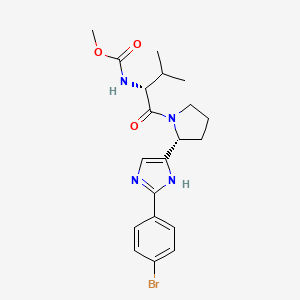
![(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13726911.png)
![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)

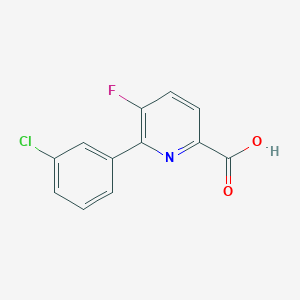
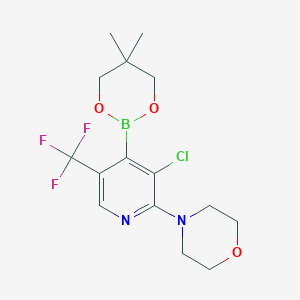
![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
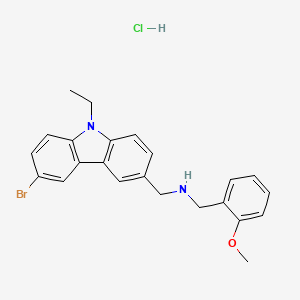
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
